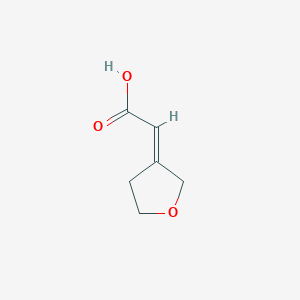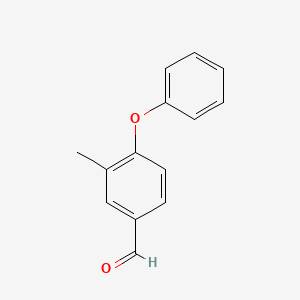
3-Methyl-4-phenoxybenzaldehyde
説明
Synthesis Analysis
3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.
Molecular Structure Analysis
The molecular formula of this compound is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.
Chemical Reactions Analysis
This compound can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving this compound derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.
Physical And Chemical Properties Analysis
This compound is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .
科学的研究の応用
Synthesis and Chemical Transformations
- Copper-mediated Oxidation of Aromatic Methyl Groups: 3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups (Boldron et al., 2005).
Biomedical Applications
- Synthesis of Schiff Base Compounds for Biological Properties: Schiff base compound synthesis involving this compound derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties. Their bioactivity is enhanced upon chelation/coordination with metal ions, and computational studies on the ligand involve orbital involvement and bonding interactions, providing insights into molecular stability and bond strength (Sumrra et al., 2018).
Sensing and Detection Technologies
Fluorescence Sensing Properties
Compounds synthesized from this compound demonstrate remarkable sensing properties for specific metal ions. They act as dual fluorescence chemosensors for ions like Al3+ and Zn2+, showing distinct color changes observable by the naked eye. These properties are leveraged for living cell imaging studies and other sensitive detection applications (Hazra et al., 2018).
Use in Fluorescent pH Sensors
This compound derivatives behave as highly selective fluorescent pH sensors, crucial for studying biological organelles. They exhibit a significant increase in fluorescence intensity within specific pH ranges, providing valuable tools for pH-sensitive biological research and diagnostics (Saha et al., 2011).
Environmental and Synthetic Chemistry
Transformation by Anaerobic Enrichment Cultures
Anaerobic bacteria cultures have been used to study the transformation of halogenated aromatic aldehydes, including those similar to this compound. These studies help understand the environmental degradation pathways of these compounds and their reduction to various metabolites, providing insights into the environmental impact and potential bioremediation strategies (Neilson et al., 1988).
Involvement in Cascade Reactions for Methylbenzaldehydes Synthesis
This compound can be involved in sequential aldol condensations and dehydrocyclization reactions, producing precursors for valuable chemicals. The selectivity and efficiency of these reactions are of interest in the field of synthetic organic chemistry, showcasing the compound's role in the synthesis of high-value chemicals (Moteki et al., 2016).
Remote C(sp3)–H Oxyfunctionalization
Studies highlight the potential of this compound in remote C(sp3)–H oxyfunctionalization, providing a straightforward transformation of certain aromatic compounds into various aromatic carbonyl compounds. This process is valuable for pharmaceutical applications and fundamental research, emphasizing the compound's relevance in organic synthesis and drug development (Jiang et al., 2014).
Safety and Hazards
3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
3-methyl-4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKPCXRRZVODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191284-77-2 | |
| Record name | 3-methyl-4-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)
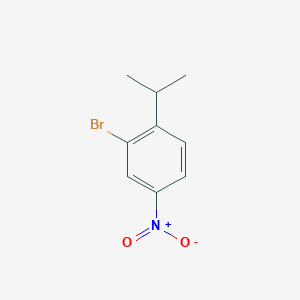
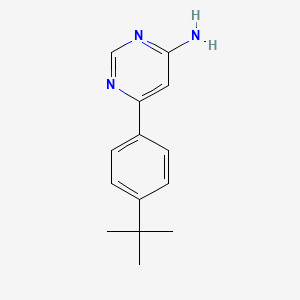
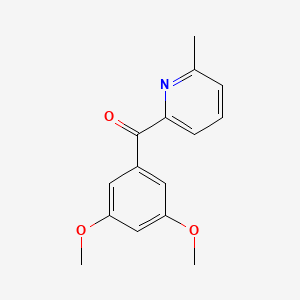
![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)


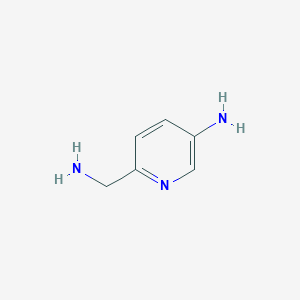
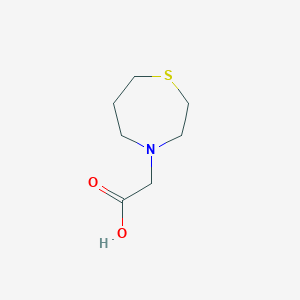
![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
